3-(Octadecylsulfanyl)oxolane-2,5-dione
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Overview
Description
3-(Octadecylsulfanyl)oxolane-2,5-dione is an organic compound that features a unique combination of a long alkyl chain and a reactive oxolane-2,5-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Octadecylsulfanyl)oxolane-2,5-dione typically involves the reaction of octadecyl mercaptan with oxolane-2,5-dione under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts to enhance the reaction rate and selectivity is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-(Octadecylsulfanyl)oxolane-2,5-dione can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The oxolane-2,5-dione ring can be reduced to form diols.
Substitution: The alkyl chain can undergo substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while nitration requires nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Diols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials, such as modified cellulose nanofibers for heavy metal adsorption
Mechanism of Action
The mechanism of action of 3-(Octadecylsulfanyl)oxolane-2,5-dione involves its interaction with specific molecular targets. The oxolane-2,5-dione moiety can react with nucleophiles, while the long alkyl chain can interact with hydrophobic regions of molecules. These interactions can lead to changes in the structure and function of the target molecules, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Succinic anhydride: Similar structure but lacks the long alkyl chain.
Maleic anhydride: Contains a similar anhydride group but has different reactivity due to the presence of a double bond.
Uniqueness
3-(Octadecylsulfanyl)oxolane-2,5-dione is unique due to its combination of a reactive oxolane-2,5-dione moiety and a long hydrophobic alkyl chain. This combination imparts unique properties, such as enhanced solubility in non-polar solvents and the ability to interact with both hydrophilic and hydrophobic molecules.
Properties
CAS No. |
85927-35-1 |
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Molecular Formula |
C22H40O3S |
Molecular Weight |
384.6 g/mol |
IUPAC Name |
3-octadecylsulfanyloxolane-2,5-dione |
InChI |
InChI=1S/C22H40O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-26-20-19-21(23)25-22(20)24/h20H,2-19H2,1H3 |
InChI Key |
DJEIKFCIWNKCSM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCSC1CC(=O)OC1=O |
Origin of Product |
United States |
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